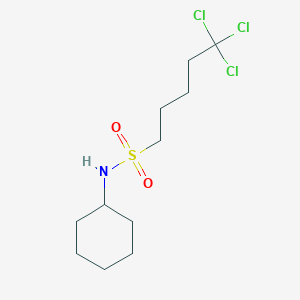

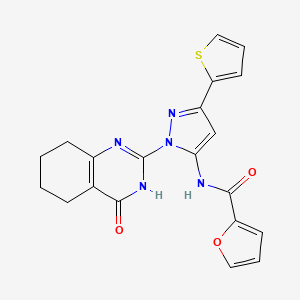

![molecular formula C12H10O2S B2652750 5-[(4-Methylphenyl)thio]-2-furaldehyde CAS No. 56656-92-9](/img/structure/B2652750.png)

5-[(4-Methylphenyl)thio]-2-furaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for 5-[(4-Methylphenyl)thio]-2-furaldehyde is 1S/C12H10O2S/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-8H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis Applications

5-[(4-Methylphenyl)thio]-2-furaldehyde, as a derivative of 5-aryl-2-furaldehydes, plays a crucial role in the synthesis of diverse heterocyclic compounds. One notable application is in the Biginelli reaction, which involves the synthesis of tetrahydropyrimidinones. This reaction typically employs 5-aryl-2-furaldehydes, obtained through the arylation of furfural, reacting with compounds like ethyl acetoacetate or acetylacetone and (thio)-urea, in the presence of a catalyst such as FeCl3·6H2O. The result is a series of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates, showcasing the versatile synthetic utility of these aldehydes in creating complex molecular structures (Vakhula et al., 2018).

Catalytic and Protective Group Chemistry

In another study, the chemoselective protection of heteroaromatic aldehydes, including those similar to this compound, was explored through their transformation into imidazolidine derivatives. This method provides a novel approach to protect aldehydes in the presence of more reactive functional groups, such as ketones, thereby highlighting the potential of 5-aryl-2-furaldehydes in selective synthetic transformations (Carpenter & Chadwick, 1985).

Heterocyclic Schiff Bases Formation

Moreover, 5-aryl-2-furaldehydes are essential in the synthesis of heterocyclic Schiff bases, where their reactions with amines, facilitated by molecular sieves as dehydrating agents, yield a variety of heterocyclic azomethines. This application underscores the aldehydes' role in forming Schiff bases, which are pivotal in numerous chemical syntheses and have various applications, ranging from dyes to pharmaceuticals (Iovel' et al., 2000).

Green Chemistry and Biorefining

In the realm of green chemistry and biorefining, 5-aryl-2-furaldehydes, by extension, are involved in the catalytic processes for the production of furfurals, which are key intermediates. These processes, aiming for sustainability and reduced environmental impact, highlight the role of such aldehydes in the production of furfural and hydroxymethylfurfural from biomass, aligning with the principles of green chemistry and sustainable development (Karinen et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

5-(4-methylphenyl)sulfanylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCQYRQPIGDHKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(2-hydroxyethoxy)phenyl]amino}-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2652667.png)

![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2652674.png)

![N-methyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2652677.png)

![3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B2652678.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2652682.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2652686.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-phenethylacetamide](/img/structure/B2652690.png)